2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
“2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a chemical compound. It has a linear formula of C13H12N2O2 and a molecular weight of 228.253 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For example, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, NMR and HRMS can be used to characterize these compounds .Scientific Research Applications
Anticancer Applications
Several studies have synthesized and evaluated the anticancer activity of thiazole derivatives linked with pyridine, which share a structural similarity to the chemical . These compounds have been found to exhibit promising anticancer properties against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). For instance, certain pyridine-thiazole compounds demonstrated significant anticancer activity against MCF-7 and HepG2 cell lines, showcasing the potential of these derivatives in cancer treatment (Alqahtani & Bayazeed, 2020) (Bayazeed & Alnoman, 2020).
Antimicrobial Activities
Research into the antimicrobial properties of thiazole and pyridine derivatives has shown that these compounds can be effective against a range of microbial strains. Studies have synthesized novel thiazole derivatives that exhibit significant antimicrobial activities against both bacterial and fungal pathogens. This highlights the potential of these compounds in developing new antimicrobial agents with broad-spectrum efficacy (Wardkhan et al., 2008) (Liao et al., 2017).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using precursors similar to 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has been a significant area of research. These studies have led to the development of new synthetic methods and the discovery of compounds with potential therapeutic applications. For example, research has led to the synthesis of new thiazole-pyridine hybrids with evaluated anticancer activity, demonstrating the versatility of these chemical frameworks in medicinal chemistry (Shams et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are crucial for the survival and proliferation of cells.
Pharmacokinetics
The structure-activity relationships (sar) study showed that certain functionalities and structural units are important for the compound’s inhibitory activity .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a decrease in cell growth and proliferation. This makes the compound a potential candidate for the treatment of conditions characterized by overactive cell growth and proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
The compound 2-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ is particularly strong, with nanomolar IC50 values .
Cellular Effects
In terms of cellular effects, this compound’s potent inhibition of PI3K can have significant impacts on various types of cells and cellular processes. By inhibiting PI3K, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PI3K, leading to the inhibition of this enzyme . This can result in changes in gene expression and impacts on other biomolecules within the cell .
Properties
IUPAC Name |
2-phenoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(13-25-16-8-2-1-3-9-16)22-15-7-4-6-14(12-15)19-23-17-10-5-11-21-20(17)26-19/h1-12H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZLYJBCZPMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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